molecular formula C12H11N3O2 B11945813 3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B11945813
M. Wt: 229.23 g/mol
InChI Key: OTVPAGFWJLSHIM-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a 4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with a suitable amine and a cyclizing agent. The reaction is often carried out in the presence of a catalyst such as copper(I) iodide (CuI) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These intermediates can cause DNA strand breaks, inhibit enzyme activity, or modulate receptor functions .

Comparison with Similar Compounds

Uniqueness: 3-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and material properties .

Properties

IUPAC Name

3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)10-5-3-9(4-6-10)11-8-13-12-2-1-7-14(11)12/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPAGFWJLSHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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